molecular formula C10H13N5O6 B12746309 1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- CAS No. 127820-75-1

1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl-

Cat. No.: B12746309
CAS No.: 127820-75-1
M. Wt: 299.24 g/mol
InChI Key: WOPZTNNFXWZNJH-UBBGWMJQSA-N
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Description

1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolopyrimidine core through cyclization of appropriate precursors.

    Amination Reactions: Introduction of the amino group using reagents like ammonia or amines under specific conditions.

    Glycosylation: Attachment of the ribofuranosyl moiety through glycosylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods like crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazolopyrimidines.

Scientific Research Applications

1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Influence on biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione: Lacks the amino and ribofuranosyl groups.

    6-Amino-1-beta-D-ribofuranosyl-1H-pyrazolo(3,4-d)pyrimidine: Similar structure but different functional groups.

Uniqueness

1H-Pyrazolo(3,4-d)pyrimidine-3,4(2H,5H)-dione, 6-amino-1-beta-D-ribofuranosyl- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

127820-75-1

Molecular Formula

C10H13N5O6

Molecular Weight

299.24 g/mol

IUPAC Name

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,5-dihydropyrazolo[3,4-d]pyrimidine-3,4-dione

InChI

InChI=1S/C10H13N5O6/c11-10-12-6-3(7(19)13-10)8(20)14-15(6)9-5(18)4(17)2(1-16)21-9/h2,4-5,9,16-18H,1H2,(H,14,20)(H3,11,12,13,19)/t2-,4-,5-,9-/m1/s1

InChI Key

WOPZTNNFXWZNJH-UBBGWMJQSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)C(=O)N2)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=O)N2)O)O)O

Origin of Product

United States

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